![molecular formula C11H13BrF2N2 B1417643 2-Bromo-6-(4,4-difluoropiperidin-1-ylmethyl)-pyridine CAS No. 2024560-45-8](/img/structure/B1417643.png)
2-Bromo-6-(4,4-difluoropiperidin-1-ylmethyl)-pyridine
Overview
Description
2-Bromo-6-(4,4-difluoropiperidin-1-ylmethyl)-pyridine (2-Bromo-6-DFPM-pyridine) is a compound with a wide range of applications in the scientific research field. This compound has been studied extensively in both lab experiments and clinical trials, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been thoroughly investigated.
Scientific Research Applications
Spectroscopic and Antimicrobial Studies : A study by Vural and Kara (2017) in the journal Optik focused on the spectroscopic characterization of a related compound, 5-Bromo-2-(trifluoromethyl)pyridine. They employed Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies, along with density functional theory (DFT). They also explored its non-linear optical properties and antimicrobial activities, demonstrating the compound's potential in these fields (Vural & Kara, 2017).
Synthesis and Biological Activities : Ahmad et al. (2017) described the synthesis of novel pyridine derivatives through Suzuki cross-coupling reactions, including studies of their anti-thrombolytic, biofilm inhibition, and haemolytic activities. Such derivatives demonstrate the compound's relevance in synthetic chemistry and potential biomedical applications (Ahmad et al., 2017).
Ligand Synthesis and Metal Binding : A study by Tovee et al. (2010) in the European Journal of Inorganic Chemistry explored the reaction of a similar compound with dipicolylamine, yielding complexes with potential applications in coordination chemistry and catalysis (Tovee et al., 2010).
Antibacterial Activity of Cyanopyridine Derivatives : Bogdanowicz et al. (2013) in the Journal of Heterocyclic Chemistry investigated new cyanopyridine derivatives synthesized from a related compound for their antimicrobial activity against various bacteria, highlighting the compound's potential in developing new antibacterial agents (Bogdanowicz et al., 2013).
Organometallic Chemistry and Polymerization Behavior : Hurtado et al. (2009) in the Journal of Organometallic Chemistry reported on chromium(III) complexes with terdentate ligands derived from bromomethylpyridine, investigating their synthesis, structures, and ethylene polymerization behavior (Hurtado et al., 2009).
properties
IUPAC Name |
2-bromo-6-[(4,4-difluoropiperidin-1-yl)methyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF2N2/c12-10-3-1-2-9(15-10)8-16-6-4-11(13,14)5-7-16/h1-3H,4-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFUANWFSRTYFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)CC2=NC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(4,4-difluoropiperidin-1-ylmethyl)-pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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